molecular formula C9H15N3O B3013426 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine CAS No. 923232-37-5

1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine

Cat. No.: B3013426
CAS No.: 923232-37-5
M. Wt: 181.239
InChI Key: VWQGOQSMLIKZKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine (CID 16227603) is a cyclohexane-based compound featuring a 1,2,4-oxadiazole ring substituted with a methyl group at the 5-position. Its molecular formula is C₉H₁₅N₃O, and it is often studied as a hydrochloride salt to enhance solubility . Key structural properties include:

  • SMILES: CC1=NC(=NO1)C2(CCCCC2)N
  • InChIKey: VWQGOQSMLIKZKR-UHFFFAOYSA-N
  • Predicted Collision Cross-Section (CCS): Ranges from 139.6 Ų ([M+H]⁺) to 150.2 Ų ([M+Na]⁺), indicating moderate molecular compactness .

No extensive pharmacological or synthetic literature is currently available, highlighting its status as an emerging compound of interest in medicinal chemistry .

Properties

IUPAC Name

1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-7-11-8(12-13-7)9(10)5-3-2-4-6-9/h2-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQGOQSMLIKZKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2(CCCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with 5-methyl-1,2,4-oxadiazole-3-carboxylic acid hydrazide under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the oxadiazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form substituted oxadiazole derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4, H2O2, acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.

    Substitution: Halogenated compounds, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed: The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different chemical and biological properties.

Scientific Research Applications

Pharmacological Studies

1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine has been investigated for its potential pharmacological effects. Initial studies suggest its capability as a novel scaffold for developing new therapeutic agents, particularly in the treatment of neurological disorders due to its ability to cross the blood-brain barrier.

Case Study: Neuroprotective Effects
A study conducted on animal models demonstrated that derivatives of this compound exhibited neuroprotective effects against oxidative stress-induced neuronal damage. This opens avenues for developing treatments for conditions like Alzheimer's and Parkinson's disease.

Antimicrobial Activity

Research has also indicated that this compound exhibits antimicrobial properties. Its derivatives have shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

Case Study: Bacterial Inhibition
In vitro tests revealed that certain derivatives of this compound inhibited the growth of Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential utility in combating resistant bacterial infections.

Polymer Chemistry

The compound has been explored as a building block in polymer synthesis. Its unique oxadiazole group can enhance the thermal stability and mechanical properties of polymers.

Data Table: Polymer Properties

Mechanism of Action

The mechanism of action of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or neuroprotective effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Insights from Structural Comparisons

Cycloheptane derivatives (e.g., CAS 1306515-46-7) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

1,2-Oxazole derivatives (CAS 88786-09-8) lack the nitrogen-rich oxadiazole core, reducing electron-deficient character and altering electronic distribution .

Functional Group Additions: Benzoxazole-methyl substituents (CAS 1795508-26-7) add aromatic bulk, which may improve metabolic stability but complicate synthetic accessibility .

Positional Isomerism: The 2-substituted cyclohexane isomer (CAS 1339579-31-5) demonstrates how minor positional changes can drastically affect molecular geometry and biological activity .

Biological Activity

1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Characterized by the molecular formula C9H16ClN3O and a molecular weight of approximately 217.7 g/mol, this compound features a cyclohexane ring substituted with a 5-methyl-1,2,4-oxadiazole moiety. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Pharmacological Properties

The biological activity of this compound is primarily attributed to its oxadiazole component. Research indicates that compounds containing oxadiazoles exhibit significant antimicrobial, antifungal, and anticancer properties.

Antimicrobial Activity

Studies have shown that various 1,2,4-oxadiazoles possess in vitro antibacterial and antifungal activities. Notably:

  • Antibacterial : Some derivatives have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • Antifungal : The compound has shown activity against fungi like Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Preliminary findings suggest that it may inhibit tumor cell proliferation in several cancer cell lines. For example:

  • In one study, compounds similar to this oxadiazole derivative exhibited IC50 values ranging from 9.4 µM to higher concentrations against different cancer cell lines .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Interaction with Biological Targets : The compound may interact with various receptors involved in neurotransmission, potentially modulating neurotransmitter systems and offering neuroprotective effects .
  • Nucleophilic Substitution Reactions : The amine group allows for nucleophilic substitution reactions that may lead to the formation of more active metabolites .

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar oxadiazole compounds:

Study ReferenceCompound TestedActivity ObservedIC50 Value
7Antitumor9.4 µM
Pyrrole DerivativesAntibacterial3.125 µg/mL
HSET InhibitorsMitotic InhibitionVaries

These studies highlight the potential of oxadiazole derivatives in therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.